molecular formula C29H29N3O4 B2626324 N-benzyl-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 932470-55-8

N-benzyl-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

Cat. No. B2626324
M. Wt: 483.568
InChI Key: CDDAKBZRRFDPIG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Molecular Structure and Coordination

Different Spatial Orientations of Amide Derivatives on Anion Coordination

Research on related amide derivatives, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, demonstrates the compound's unique spatial orientations and their implications for anion coordination. The stretched amide structure, which can form tweezer-like geometries, facilitates the self-assembly of salt molecules through weak interactions, resulting in channel-like structures. These findings have implications for designing molecular recognition systems and sensors (Kalita & Baruah, 2010).

Host-Guest Chemistry

Structural Study on Co-Crystals and Salts of Quinoline Derivatives

This research explores the co-crystallization of N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide with aromatic diols, leading to insights into the formation of co-crystals and salts with distinct structural features. These structures provide a foundation for understanding molecular interactions in solid-state chemistry, which is crucial for the development of pharmaceuticals and materials (Karmakar, Kalita, & Baruah, 2009).

Catalysis and Synthesis

Preparation of Pincer Ruthenium Catalysts for Ketone Reduction

The synthesis of related quinoline derivatives showcases their potential as intermediates in the preparation of catalysts for ketone reduction. Such catalysts are valuable for producing a wide range of organic compounds, highlighting the role of these derivatives in facilitating efficient and selective chemical transformations (Facchetti et al., 2016).

Pharmaceutical Research

Synthesis and Evaluation of Anticonvulsant Activity

The synthesis of 1-benzylsubstituted derivatives of related compounds, and their evaluation for affinity to GABAergic biotargets, underscores the medicinal chemistry applications of these derivatives. Although the specific compound may not be directly studied for its pharmaceutical effects, research on similar structures provides a template for designing new therapeutic agents (El Kayal et al., 2022).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-benzyl-2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4/c1-2-20-8-10-24(11-9-20)30-18-23-14-22-15-26-27(36-13-12-35-26)16-25(22)32(29(23)34)19-28(33)31-17-21-6-4-3-5-7-21/h3-11,14-16,30H,2,12-13,17-19H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDAKBZRRFDPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NCC5=CC=CC=C5)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

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